

# An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzophenone

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## Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzophenone

Cat. No.: B1329599

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## Introduction

**3,5-Bis(trifluoromethyl)benzophenone** is a fluorinated aromatic ketone that has garnered significant interest in medicinal chemistry and chemical biology. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block for the synthesis of novel bioactive molecules and a powerful tool for probing biological systems. This technical guide provides a comprehensive review of the key literature on **3,5-bis(trifluoromethyl)benzophenone**, focusing on its synthesis, chemical properties, and applications, with a particular emphasis on its use as a photoaffinity labeling reagent and in the development of therapeutic agents.

## Chemical and Physical Properties

**3,5-Bis(trifluoromethyl)benzophenone** is a solid at room temperature with the following properties:

Property	Value	Reference
CAS Number	21221-93-2	[1][2][3]
Molecular Formula	C <sub>15</sub> H <sub>8</sub> F <sub>6</sub> O	[1][2][3]
Molecular Weight	318.21 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in common organic solvents like dichloromethane, THF, and acetone.	

## Synthesis of 3,5-Bis(trifluoromethyl)benzophenone

The synthesis of **3,5-bis(trifluoromethyl)benzophenone** can be achieved through several synthetic routes, with Friedel-Crafts acylation and Grignard reactions being the most common.

### Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5][6][7] This involves the reaction of an aromatic substrate with an acyl halide in the presence of a Lewis acid catalyst. For the synthesis of **3,5-bis(trifluoromethyl)benzophenone**, this would involve the reaction of benzene with 3,5-bis(trifluoromethyl)benzoyl chloride.

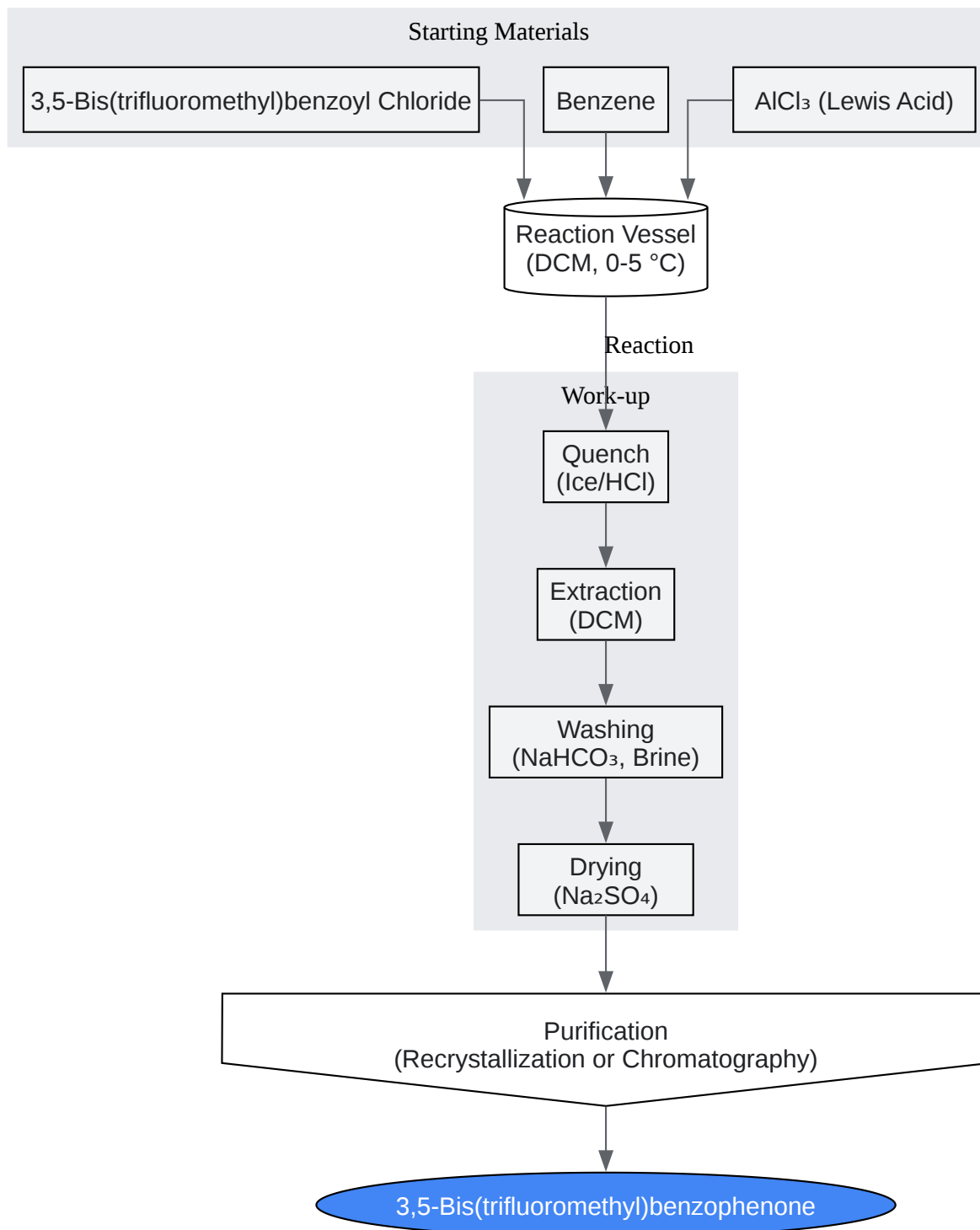
#### Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol is a general representation of a Friedel-Crafts acylation for the synthesis of benzophenones and can be adapted for the synthesis of **3,5-bis(trifluoromethyl)benzophenone**.

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is

charged with anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The flask is cooled in an ice bath.

- **Acyl Chloride Addition:** A solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in dry DCM is added dropwise from the dropping funnel to the stirred suspension of  $\text{AlCl}_3$ .
- **Benzene Addition:** Following the formation of the acylium ion complex, benzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to yield **3,5-bis(trifluoromethyl)benzophenone**.



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Synthesis of **3,5-Bis(trifluoromethyl)benzophenone** via Friedel-Crafts Acylation.

## Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent with a suitable electrophile. For instance, phenylmagnesium bromide can be reacted with 3,5-bis(trifluoromethyl)benzonitrile or 3,5-bis(trifluoromethyl)benzoyl chloride.

## Spectroscopic Data

While a complete set of experimentally obtained spectra for **3,5-bis(trifluoromethyl)benzophenone** is not readily available in the public domain, the following table summarizes the key spectral information, including data from the NIST database and expected resonances based on related structures.

Technique	Data	Reference
$^1\text{H}$ NMR	Expected aromatic protons in the range of 7.5-8.2 ppm.	
$^{13}\text{C}$ NMR	Expected carbonyl carbon around 195 ppm. Aromatic carbons from ~125-140 ppm. Trifluoromethyl carbons as quartets due to C-F coupling.	
$^{19}\text{F}$ NMR	A single resonance for the two equivalent $\text{CF}_3$ groups is expected around -63 ppm (relative to $\text{CFCl}_3$ ).	[4][8]
IR (Gas Phase)	Available on the NIST Chemistry WebBook.	[1][2]
Mass Spec (MS)	Molecular Ion ( $\text{M}^+$ ) expected at $m/z = 318.05$ .	[9]

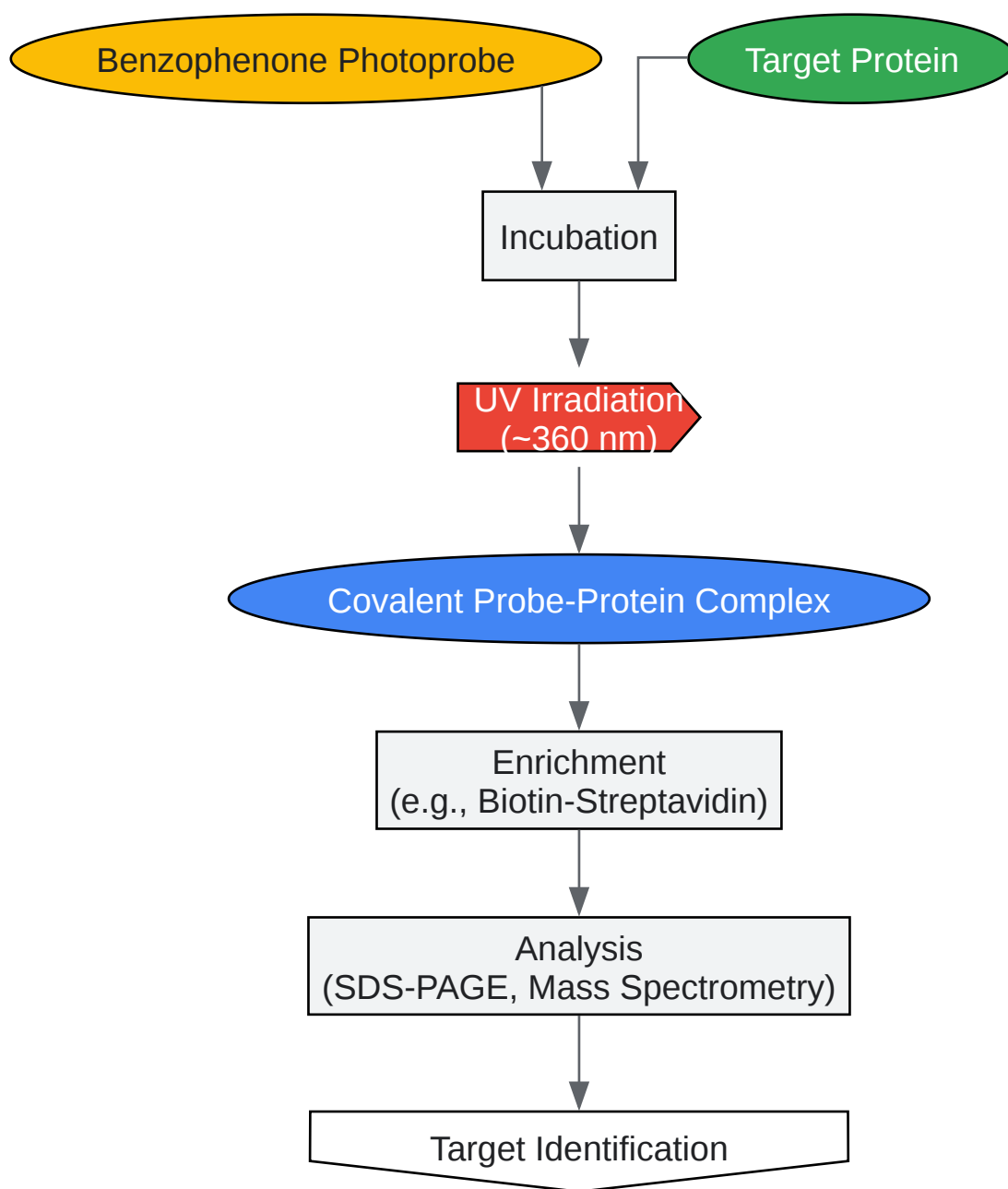
## Applications in Research and Drug Development

### Photoaffinity Labeling

Benzophenones are widely used as photoactivatable cross-linking agents in photoaffinity labeling (PAL) studies.<sup>[10][11][12][13]</sup> Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of a target protein, leading to the formation of a covalent bond.<sup>[12]</sup> This allows for the identification of direct binding partners of a small molecule of interest. **3,5-Bis(trifluoromethyl)benzophenone**, when incorporated into a ligand, can serve as an effective photoprobe.

#### Experimental Protocol: General Photoaffinity Labeling Workflow

- **Probe Incubation:** The biological sample (e.g., cell lysate, purified protein) is incubated with the benzophenone-containing photoprobe.
- **UV Irradiation:** The mixture is irradiated with UV light at a wavelength that excites the benzophenone group (e.g., 360 nm) to induce covalent cross-linking between the probe and its target protein(s).
- **Target Enrichment:** The probe-protein adducts are enriched from the complex mixture, often via a tag (e.g., biotin) incorporated into the probe design, followed by capture with streptavidin beads.
- **Target Identification:** The enriched proteins are separated by SDS-PAGE and identified by mass spectrometry-based proteomic analysis.



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*General workflow for photoaffinity labeling using a benzophenone probe.*

## Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore in drug discovery due to its ability to enhance metabolic stability and binding affinity. Benzophenone derivatives, in general, have been investigated for a wide range of biological activities.

**Anticancer Activity:** Several studies have explored the anticancer potential of benzophenone derivatives. For example, certain halogenated benzophenones have shown significant inhibitory effects against various cancer cell lines.<sup>[14]</sup> While specific data for **3,5-bis(trifluoromethyl)benzophenone** is limited, the structural motif is present in compounds investigated for their anticancer properties. For instance, some benzophenone derivatives have been shown to inhibit the proliferation of lung cancer cells and affect signaling pathways like the p38 MAPK pathway.<sup>[15][16]</sup>

**Enzyme Inhibition:** The benzophenone scaffold has been utilized in the design of inhibitors for various enzymes. For example, derivatives have been developed as inhibitors of p38 $\alpha$  MAP kinase, an important target in inflammatory diseases.<sup>[16]</sup> The inhibitory concentration (IC<sub>50</sub>) is a key parameter used to quantify the potency of an inhibitor.<sup>[17][18][19]</sup> While specific IC<sub>50</sub> values for **3,5-bis(trifluoromethyl)benzophenone** are not readily available, the evaluation of such compounds against a panel of kinases or other enzymes would be a logical step in exploring their therapeutic potential.

## Signaling Pathways

Direct evidence linking **3,5-bis(trifluoromethyl)benzophenone** to specific signaling pathways is currently scarce in the literature. However, studies on other benzophenone derivatives provide some insights. For instance, Benzophenone-3 has been shown to affect the MAPK/ERK signaling pathway.<sup>[20]</sup> Given that the p38 MAPK pathway is a known target for some benzophenone derivatives, it is plausible that **3,5-bis(trifluoromethyl)benzophenone** could also modulate this or related kinase signaling cascades.<sup>[16]</sup> Further research is needed to elucidate the specific cellular pathways affected by this compound.

## Conclusion

**3,5-Bis(trifluoromethyl)benzophenone** is a versatile chemical entity with significant potential in both chemical biology and medicinal chemistry. Its utility as a photo-cross-linking agent provides a powerful tool for target identification and the study of molecular interactions. Furthermore, the presence of the 3,5-bis(trifluoromethyl)phenyl group suggests its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide summarizes the current knowledge on this compound and highlights the need for further research to fully explore its synthetic accessibility, spectroscopic properties, and biological activities.



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